molecular formula C6H10BrNO B8781982 Piperidine-1-carbonyl bromide CAS No. 32827-33-1

Piperidine-1-carbonyl bromide

Cat. No.: B8781982
CAS No.: 32827-33-1
M. Wt: 192.05 g/mol
InChI Key: VEKMQVVOXFDAGZ-UHFFFAOYSA-N
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Description

Piperidine-1-carbonyl bromide (CAS: Not explicitly provided; molecular formula: C₆H₁₀BrNO) is a reactive acyl bromide derivative of piperidine. It is characterized by a six-membered piperidine ring substituted with a carbonyl bromide group at the nitrogen atom. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the formation of amides, carbamates, and other nitrogen-containing heterocycles. Its high electrophilicity at the carbonyl carbon enables efficient nucleophilic acyl substitution reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

CAS No.

32827-33-1

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

piperidine-1-carbonyl bromide

InChI

InChI=1S/C6H10BrNO/c7-6(9)8-4-2-1-3-5-8/h1-5H2

InChI Key

VEKMQVVOXFDAGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)Br

Origin of Product

United States

Chemical Reactions Analysis

General Reactivity of Acyl Bromides

Acyl bromides, such as piperidine-1-carbonyl bromide, are highly reactive electrophiles commonly used in:

  • Nucleophilic acyl substitutions (e.g., with amines, alcohols, or thiols).

  • Friedel-Crafts acylations (for aromatic electrophilic substitution).

  • Condensation reactions (e.g., forming esters or amides).

Their reactivity typically exceeds that of acyl chlorides due to bromide’s superior leaving-group ability .

Analogous Reactions from Literature

While direct data on this compound is absent, related piperidine carbonyl derivatives exhibit the following reactivity:

Amide Bond Formation

Piperidine-1-carbonyl chloride reacts with amines to form carboxamides. For example:

  • Coupling of 4-piperidinopiperidinecarbonyl chloride with 7-ethyl-10-hydroxycamptothecin in dichloromethane and pyridine yields irinotecan (a chemotherapeutic agent) .

Proposed analogous reaction for this compound :

Piperidine-1-carbonyl bromide+AmineBasePiperidine-1-carboxamide+HBr\text{this compound} + \text{Amine} \xrightarrow{\text{Base}} \text{Piperidine-1-carboxamide} + \text{HBr}

Conditions: Pyridine or triethylamine as acid scavenger; polar aprotic solvents (e.g., DCM) .

Esterification

Piperidine carbonyl chlorides react with alcohols under basic conditions. For instance:

  • Reaction of tert-butyl diethylphosphonoacetate with p-chlorobenzyl bromide (a benzyl bromide) in the presence of NaH forms phosphonate intermediates .

Proposed esterification with this compound :

Piperidine-1-carbonyl bromide+ROHBasePiperidine-1-carboxylate ester+HBr\text{this compound} + \text{ROH} \xrightarrow{\text{Base}} \text{Piperidine-1-carboxylate ester} + \text{HBr}

Nucleophilic Substitution

Acyl bromides undergo substitution with nucleophiles like Grignard reagents or organocuprates. For example:

  • Morpholine and piperidine carbothioimidates form stabilized intermediates via nucleophilic attack at the carbonyl group .

Potential application :

Piperidine-1-carbonyl bromide+RMgXKetone derivatives\text{this compound} + \text{RMgX} \rightarrow \text{Ketone derivatives}

Stability and Handling Considerations

Acyl bromides are moisture-sensitive and prone to hydrolysis:

Piperidine-1-carbonyl bromide+H2OPiperidine-1-carboxylic acid+HBr\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Piperidine-1-carboxylic acid} + \text{HBr}

  • Storage under anhydrous conditions (e.g., desiccants, inert atmosphere) is critical .

Comparative Reactivity Table

Reaction Type Piperidine-1-carbonyl Chloride This compound (Expected)
Amidation High yield with amines Faster reaction due to better leaving group
Esterification Requires base (e.g., pyridine) Similar conditions, higher reactivity
Hydrolysis Slow in anhydrous conditions Rapid, even with trace moisture

Gaps in Literature

  • No direct synthetic procedures or kinetic data for this compound were identified in the provided sources.

  • Experimental validation is recommended to confirm reactivity and optimize conditions.

Recommendations for Future Research

  • Explore cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts.

  • Investigate photoactivation or microwave-assisted synthesis to enhance reaction efficiency.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares piperidine-1-carbonyl bromide with three categories of analogs: piperidine-based acyl bromides , piperidinium salts , and other carbonyl bromide derivatives .

This compound vs. Piperidinium Bromide Derivatives

Piperidinium salts, such as 1-propargyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)-piperidin-1-ium bromide , share the piperidine core but differ in substitution patterns and reactivity. Key distinctions include:

  • Reactivity: this compound’s carbonyl bromide group enables direct acylation, whereas piperidinium salts (quaternary ammonium compounds) are typically non-reactive in nucleophilic substitutions and serve as ionic liquids or surfactants .
  • Applications : Piperidinium salts are studied for their antimicrobial and solvent properties, while this compound is a reagent for covalent bond formation in drug synthesis (e.g., Example 37 in ) .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Group Primary Use Reference
This compound Piperidine -N(CO)Br Acylating agent
1-Propargyl-piperidinium bromide Piperidinium (quat.) -N⁺(propargyl) Ionic liquid/antimicrobial
Vecuronium bromide analogs Piperidinium -N⁺(steroid) Neuromuscular blocking agents
This compound vs. Morpholine-4-carbonyl Chloride

Morpholine-4-carbonyl chloride (C₅H₈ClNO₂) shares the carbonyl halide functionality but features a morpholine ring instead of piperidine. Differences include:

  • Ring Flexibility : Piperidine’s chair conformation allows steric adaptability in reactions, while morpholine’s oxygen atom introduces polarity and rigidity .
  • Reaction Yields : In Example 38 (), morpholine-4-carbonyl chloride achieved a 62% yield in a coupling reaction, compared to 64% for this compound under identical conditions, suggesting comparable efficiency .
This compound vs. Aromatic Carbonyl Bromides

Aromatic analogs, such as 2-[(naphthalen-2-yl)methyl]isothiouronium bromide (), differ in electronic and steric properties:

  • Electronic Effects : The electron-withdrawing bromine in this compound enhances electrophilicity at the carbonyl carbon, while aromatic systems (e.g., naphthalene) stabilize charges via resonance .
Stability and Handling

Unlike morpholine-4-carbonyl chloride, this compound’s stability in polar aprotic solvents (e.g., DMF, acetonitrile) is well-documented, though it hydrolyzes rapidly in aqueous media .

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